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molecular formula C16H17BO5 B8278358 [2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid

[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid

Cat. No. B8278358
M. Wt: 300.1 g/mol
InChI Key: YAWKCXQGSNKAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221834B2

Procedure details

Into a 10000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of methyl 4-(3-iodo-4-methoxyphenyl)-3-methylbenzoate (600 g, 1.57 mol, 1.00 equiv) in tetrahydrofuran (5000 mL). This was followed by the addition of isopropyl magnesium chloride (960 mL, 1.20 equiv) dropwise with stirring at <−25° C. over 60 min. The reaction was maintained for 1 h at −15° C., followed by addition of trimethyl borate (329.2 g, 3.17 mol, 2.00 equiv) dropwise with stirring at <−20° C. over 30 min. The resulting solution was stirred for 60 min at <0° C., then quenched by the addition of 5000 mL of H3PO4 (aq. 1M). The bulk of THF was removed under vacuum. The solid was collected by filtration and washed with 2×200 ml of toluene. This resulted in 300 g (crude) of [2-methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid as a yellow solid.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step Two
Quantity
329.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[CH3:20])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C([Mg]Cl)(C)C.[B:26](OC)([O:29]C)[O:27]C>O1CCCC1>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([C:10]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=2[CH3:20])=[CH:3][C:2]=1[B:26]([OH:29])[OH:27]

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
IC=1C=C(C=CC1OC)C1=C(C=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
960 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
329.2 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
5000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
with stirring at <−25° C. over 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 10000-mL 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
with stirring at <−20° C. over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 60 min at <0° C.
Duration
60 min
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 5000 mL of H3PO4 (aq. 1M)
CUSTOM
Type
CUSTOM
Details
The bulk of THF was removed under vacuum
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 2×200 ml of toluene
CUSTOM
Type
CUSTOM
Details
This resulted in 300 g (crude) of [2-methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid as a yellow solid

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
COC1=C(C=C(C=C1)C1=C(C=C(C=C1)C(=O)OC)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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